1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a methoxybenzoyl moiety
Vorbereitungsmethoden
The synthesis of 1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone typically involves multiple steps, including acetylation, aldolization, cyclization, and hydrolysis reactions. One common synthetic route starts with the reaction of 4-methoxybenzaldehyde with a suitable precursor under basic conditions, followed by cyclization to form the benzofuran core . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone can be compared with similar compounds such as:
Scutellarein: Another benzofuran derivative with potential therapeutic applications.
Coumarins: Compounds with a similar benzofuran core but different functional groups.
Quinolones: Compounds with a different core structure but similar biological activities
Conclusion
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone is a compound of significant interest due to its unique structure and potential applications in various fields
Eigenschaften
CAS-Nummer |
106206-63-7 |
---|---|
Molekularformel |
C19H16O5 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
1-[6-hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C19H16O5/c1-10-14-8-15(11(2)20)16(21)9-17(14)24-19(10)18(22)12-4-6-13(23-3)7-5-12/h4-9,21H,1-3H3 |
InChI-Schlüssel |
FCAWZCPCUJNEKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.